molecular formula C20H24FN3O6S B194095 Danofloxacin mesylate CAS No. 119478-55-6

Danofloxacin mesylate

Katalognummer: B194095
CAS-Nummer: 119478-55-6
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: APFDJSVKQNSTKF-FXMYHANSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Danofloxacinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumdodecylsulfat, Triethylamin und 1-Butanol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Danofloxacin, die die antibakteriellen Eigenschaften der Ausgangssubstanz bewahren.

Wissenschaftliche Forschungsanwendungen

Introduction to Danofloxacin Mesylate

This compound is a fluoroquinolone antibiotic primarily used in veterinary medicine, particularly for treating bacterial infections in livestock and poultry. This compound has gained attention due to its broad-spectrum antimicrobial activity, rapid absorption, and effective tissue distribution. Its applications span various animal species, including swine, cattle, and fish.

Treatment of Respiratory Infections

This compound is widely utilized for managing respiratory diseases in livestock. It is particularly effective against pathogens such as Pasteurella multocida and Mycoplasma bovis, which are common culprits in bovine respiratory disease (BRD). Clinical studies have demonstrated that danofloxacin significantly reduces morbidity and mortality associated with BRD when administered at appropriate dosages .

Gastrointestinal Infections

In addition to respiratory infections, this compound is employed to treat gastrointestinal infections caused by Salmonella and other gram-negative bacteria in cattle and swine. Its efficacy in this area is attributed to its ability to achieve high concentrations in the intestinal lumen, facilitating effective treatment of enteric pathogens .

Aquaculture Applications

Recent studies have expanded the use of this compound into aquaculture. Research indicates that it can effectively treat bacterial infections in fish, such as koi, with rapid absorption rates observed post-injection. The pharmacokinetics of danofloxacin in fish show that maximum plasma concentrations are reached quickly, allowing for timely intervention in disease outbreaks .

Slow-Release Formulations

Innovative formulations, such as slow-release microspheres of this compound, have been developed to enhance its therapeutic efficacy. These formulations allow for prolonged drug release, reducing the frequency of administration while maintaining effective drug levels over extended periods. This approach is particularly beneficial in large animal husbandry where multiple dosing can be logistically challenging .

Absorption and Distribution

This compound exhibits rapid absorption following intramuscular administration across various species. Studies indicate that it reaches peak plasma concentrations within approximately 45 minutes in fish and shows similar pharmacokinetic profiles in other animals like chickens . The drug's distribution is extensive, targeting major tissues such as lungs, intestines, and mammary glands.

Role of Efflux Transporters

Recent research has identified this compound as a substrate for ATP-dependent efflux transporters (e.g., P-glycoprotein). This interaction may influence the drug's pharmacokinetics by affecting its absorption and secretion across biological membranes. Understanding these mechanisms is crucial for optimizing dosing regimens and enhancing therapeutic outcomes .

Case Study 1: Efficacy in Bovine Respiratory Disease

A clinical trial involving cattle diagnosed with BRD demonstrated that treatment with this compound resulted in a significant reduction in clinical signs compared to untreated controls. Parameters measured included respiratory rate, temperature, and overall health scores over a treatment period of seven days.

Case Study 2: Aquaculture Implementation

In a controlled study on koi fish infected with bacterial pathogens, this compound was administered intramuscularly at a dose of 10 mg/kg. The results indicated a marked improvement in survival rates and a decrease in clinical signs of infection within 72 hours post-treatment .

Biologische Aktivität

Danofloxacin mesylate is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine, particularly for treating respiratory diseases in livestock. Its biological activity is characterized by a broad spectrum of antibacterial effects, pharmacokinetics, and its influence on microbial communities and resistance patterns. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antibacterial Spectrum

Danofloxacin exhibits potent activity against a variety of pathogens, including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Particularly active against Escherichia coli and Pasteurella multocida.
  • Mycoplasma spp. : Demonstrates efficacy against certain mycoplasmal infections prevalent in livestock .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed following intramuscular injection, achieving peak plasma concentrations quickly compared to oral administration .
  • Distribution : High tissue distribution is noted in the lungs, liver, and kidneys, with significant concentrations found in the luminal compartments of these organs .
  • Metabolism : The primary metabolite identified is desmethyldanofloxacin, which is often found at higher concentrations than the parent compound in various tissues .
  • Excretion : Residues deplete rapidly post-treatment; for instance, danofloxacin was undetectable in swine tissues within 6 days post-administration .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t½)2.5 - 3 hours
Peak plasma concentration1.5 - 2.0 µg/mL
Volume of distribution1.2 L/kg
Clearance rate0.5 L/h/kg

Impact on Microbial Communities

Recent studies have highlighted the effects of danofloxacin on gut microbiota diversity and antimicrobial resistance:

  • Case Study : In a study involving calves treated with danofloxacin, significant alterations in gut microbiota were observed using 16S rRNA sequencing. The treatment resulted in increased alpha and beta diversity metrics, indicating shifts in microbial community structure post-treatment .
  • Resistome Analysis : The treatment was associated with an increase in specific antimicrobial resistance genes (ARGs), suggesting that danofloxacin may exert selective pressure leading to the enrichment of resistant strains .

Table 2: Changes in Microbial Diversity Post-Danofloxacin Treatment

MetricPre-TreatmentPost-Treatment
Shannon Index3.54.2
Observed OTUs120150

Safety and Adverse Effects

While this compound is generally well-tolerated, adverse reactions can occur. Reports indicate potential gastrointestinal disturbances and alterations in normal flora balance leading to secondary infections . Continuous monitoring for adverse reactions is recommended during its use.

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922988
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119478-55-6
Record name Danofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119478-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danofloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Danofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Danofloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Danofloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Danofloxacin mesylate
Reactant of Route 6
Danofloxacin mesylate
Customer
Q & A

Q1: What is the mechanism of action of Danofloxacin mesylate?

A1: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. [, , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.

Q2: What are the downstream effects of this compound on bacterial cells?

A2: Inhibition of DNA gyrase and topoisomerase IV by this compound leads to a cascade of events within bacterial cells, including:

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of this compound is (C19H21FN3O3)(CH3O3S), and its molecular weight is 461.5 g/mol. [, ]

    Q4: Is there any spectroscopic data available for this compound?

    A4: Yes, this compound can be analyzed using various spectroscopic techniques.
    UV-Vis spectrophotometry: It exhibits strong UV absorbance, commonly measured at 280 nm. [, ]
    HPLC with UV detection: This is a widely employed method for quantifying this compound in various matrices. [, , , , , ] * LC-MS/MS: This highly sensitive and specific technique is increasingly used for the analysis of this compound residues in complex samples. [, ]

    Q5: Does this compound exhibit any catalytic properties?

    A5: this compound is primarily known for its antibacterial properties rather than catalytic activity. Its primary mode of action involves binding to and inhibiting bacterial enzymes, not catalyzing chemical reactions.

    Q6: Have there been any computational studies on this compound?

    A8: Yes, computational studies have been conducted to investigate the crystal structure of this compound using density functional theory techniques. These studies provided insights into its molecular geometry, intermolecular interactions, and potential binding modes. []

    Q7: How do structural modifications to the Danofloxacin molecule affect its activity?

    A7: While specific SAR studies on this compound are limited in the provided research, it is well-established that modifications to the fluoroquinolone core structure can significantly impact its antibacterial activity, potency, and spectrum of activity. These modifications can affect target binding affinity, drug efflux, and pharmacokinetic properties.

    Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

    A8: Several formulation approaches have been explored to enhance the delivery and efficacy of this compound:

    • Suspension formulation: This approach, using suspending agents like aluminum monostearate and dispersing agents like phosphatidylcholine, allows for controlled release and improved bioavailability. []
    • Microsphere formulation: Encapsulating this compound in microspheres composed of gelatin, polyglycol, or xanthan gum can provide sustained release after intramuscular injection, prolonging its half-life and enhancing treatment efficacy. []
    • Liposomal formulation: Incorporating this compound into liposomes can alter its pharmacokinetic profile, leading to prolonged half-life, increased peak concentration, and improved oral bioavailability. [, , ]

    Q9: What is the pharmacokinetic profile of this compound in different species?

    A9: Pharmacokinetic studies have been conducted in various species, including chickens, crucian carp, goldfish, and African catfish, demonstrating that:

    • Absorption: this compound is well-absorbed following oral and intramuscular administration in most studied species. [, , , , ]
    • Distribution: It distributes widely into various tissues, with varying concentrations observed in different organs. [, , ]
    • Metabolism: this compound is primarily metabolized to N-desmethyldanofloxacin, which also exhibits antibacterial activity. []
    • Excretion: The drug and its metabolites are primarily excreted in urine. []

    Q10: How do different routes of administration affect the pharmacokinetics of this compound?

    A10: The route of administration significantly influences the pharmacokinetic profile of this compound:

    • Intravenous administration: Results in rapid distribution and high plasma concentrations but a shorter elimination half-life. [, ]
    • Intramuscular administration: Offers good bioavailability, sustained release, and a longer elimination half-life compared to intravenous administration. [, ]
    • Oral administration: Absorption can be variable depending on the species and formulation. [, , ]

    Q11: What is the in vitro activity of this compound against different bacterial species?

    A13: this compound exhibits potent in vitro activity against a broad range of Gram-negative and some Gram-positive bacteria, including Escherichia coli strains. [, , , , ]

    Q12: What animal models have been used to study the efficacy of this compound?

    A12: Various animal models have been employed to investigate the efficacy of this compound in treating bacterial infections:

    • Chickens: Studies have demonstrated its effectiveness against Escherichia coli infections, including those causing colibacillosis and chronic respiratory disease. [, , ]
    • Calves: this compound has shown efficacy in treating experimentally induced Escherichia coli diarrhoea in calves. []
    • Fish: Research has investigated its pharmacokinetics and efficacy in treating bacterial infections in various fish species, including goldfish, crucian carp, and African catfish. [, , ]

    Q13: What are the known mechanisms of resistance to this compound?

    A13: Resistance to this compound can develop through various mechanisms, primarily:

    • Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their affinity for this compound, decreasing its efficacy. []
    • Efflux pumps: Bacteria can develop efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. [, ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.